Dual AChE/MAO-A Inhibition Profile vs. Single-Target Clinical Drugs Donepezil and Clorgyline
2-(Benzylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide demonstrates simultaneous inhibition of both AChE (Ki = 1.37 μM; 1,370 nM) and MAO-A (IC50 = 2.81 μM; 2,810 nM) in biochemical assays [1]. In contrast, the frontline Alzheimer's drug donepezil inhibits only AChE (IC50 = 0.02 μM; 20 nM) with no reported MAO-A activity, while the MAO-A reference inhibitor clorgyline (IC50 = 19.5 nM) has no meaningful AChE activity [2][3]. The functional consequence is that this single chemical entity addresses two orthogonal disease-relevant pathways—cholinergic hypofunction (via AChE inhibition) and oxidative deamination of monoamine neurotransmitters (via MAO-A inhibition)—that would otherwise require combination therapy in an experimental setting.
| Evidence Dimension | Multi-target inhibition profile (AChE + MAO-A) |
|---|---|
| Target Compound Data | AChE Ki = 1.37 μM (1,370 nM); MAO-A IC50 = 2.81 μM (2,810 nM) |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.02 μM (20 nM), no MAO-A activity. Clorgyline: MAO-A IC50 = 19.5 nM (0.0195 μM), no AChE activity. |
| Quantified Difference | Target compound is 68.5-fold less potent at AChE than donepezil but uniquely adds MAO-A inhibition. Target compound is 144-fold less potent at MAO-A than clorgyline but uniquely adds AChE inhibition. |
| Conditions | Target compound: electric eel AChE (Ellman assay) and human recombinant MAO-A (kynuramine substrate). Comparators: literature IC50 values from independent published studies. |
Why This Matters
For multi-target directed ligand (MTDL) programs in Alzheimer's disease, a single compound with dual AChE/MAO-A activity simplifies experimental protocols and avoids confounding PK/PD interactions inherent in multi-drug regimens.
- [1] BindingDB BDBM50532731 (CHEMBL4571763). Ki = 1.37E+3 nM for electric eel AChE (mixed-type); IC50 = 2.81E+3 nM for human recombinant MAO-A. View Source
- [2] Shen Q, et al. Synthesis and biological evaluation as AChE inhibitors of new indanones and thiaindanones related to donepezil. PubMed PMID: 16213712. Donepezil IC50 = 0.02 μM. View Source
- [3] Santana L, et al. Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors. PMC Table S3. Clorgyline MAO-A IC50 = 19.5 ± 1.1 nM. View Source
